molecular formula C8H9NO3 B101549 Ethyl 6-hydroxynicotinate CAS No. 18617-50-0

Ethyl 6-hydroxynicotinate

Cat. No.: B101549
CAS No.: 18617-50-0
M. Wt: 167.16 g/mol
InChI Key: YYNSXKLGLKOLQZ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 6-hydroxynicotinate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the condensation process to synthesize ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to the formation of new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one and its derivatives (Markova et al., 1970).
  • This compound has been studied for its reactions in electrophilic processes, particularly its reactivity towards the insertion of a COOH group in the β-position of the hydroxypyridine ring, influencing its reactivity in electrophilic substitution reactions (Smirnov et al., 1976).

Enzymatic Reactions and Biological Synthesis

  • The compound has been used in studies related to enzyme-catalyzed reactions, such as with 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. This enzyme catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, an important step in the synthesis of 2,5-dihydroxypyridine, a precursor for various chemical syntheses and applications in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
  • Research on l-6-Hydroxynicotine oxidase, a FAD-protein, has shown its capability to convert l-6-hydroxynicotinate to specific ketones, indicating its specificity and potential applications in biochemical processes (Decker & Dai, 1967).

Chemical Synthesis and Applications

  • This compound has been utilized in synthetic studies on chemotherapeutics, particularly in the synthesis of phenyl-substituted 1,4-dihydro-4-oxonicotinic acid derivatives, indicating its relevance in the development of medicinal compounds (Kametani et al., 1977).
  • The biosynthesis of L-6-Hydroxynicotine, a nicotine metabolic intermediate, was studied using this compound as a substrate in the fermentation process with Arthrobacter Z3, indicating its potential in producing biologically active substances (Wang Guang-chao, 2013).

Other Applications

  • This compound has been researched in the context of luminescent zinc supramolecular networks, highlighting its potential in the field of materials science and luminescent materials (Song et al., 2005).

Safety and Hazards

Ethyl 6-hydroxynicotinate may cause respiratory irritation, be harmful if swallowed, and cause skin and eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fumes .

Mechanism of Action

Target of Action

Ethyl 6-hydroxynicotinate, also known as 6-Hydroxynicotinic Acid Ethyl Ester , primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .

Mode of Action

This compound interacts with its target, NicC, to undergo a decarboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The binding of 6-HNA is a two-step process that substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .

Biochemical Pathways

The action of this compound affects the biochemical pathway of nicotinic acid degradation . This degradation pathway, also known as the VPP pathway, involves the hydroxylation of metabolites in the pyridine ring or modification in the side chain with active groups . These modified metabolites can be used as precursors for the synthesis of important compounds in the pharmaceutical and agricultural industries .

Pharmacokinetics

The compound has a molecular weight of 167162 and a density of 1214g/cm3 . It has a boiling point of 347.5°C at 760 mmHg and a flash point of 164°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The action of this compound results in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This process influences NAD biosynthesis and impacts the Bvg phase transition responses in Bordetella BvgAS-mediated virulence gene regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of aerobic bacteria is crucial for the degradation of nicotinic acid . Additionally, the oxidation of nicotine provides metabolites, reducing power (electrons), and energy (ATP) for anabolism . .

Properties

IUPAC Name

ethyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNSXKLGLKOLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304342
Record name Ethyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18617-50-0
Record name 18617-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-hydroxy-nicotinic acid (5.00 g, 35.9 mmol) in ethanol (60 mL) was added 1N hydrochloric acid (20 mL), which was then stirred at 110° C. for 3 hours. The reaction solution was cooled to 0° C., then, an aqueous solution of saturated sodium bicarbonate was added, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (ethyl acetate), and the title compound (3.90 g, 23.3 mmol, 65%) was obtained as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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